molecular formula C13H17N3OS B12847674 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12847674
M. Wt: 263.36 g/mol
InChI Key: ZKEKXKRDANCDDC-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a 1,2,4-triazole derivative characterized by a 4-methyl group at position 4 and a 3-(4-methoxyphenyl)propyl chain at position 5. Its synthesis typically involves alkylation reactions, where the thiol group undergoes substitution with appropriate halides or other electrophilic reagents.

Safety protocols emphasize strict storage conditions (dry, ventilated, and away from light) due to its toxicity profile, including risks of organ damage and environmental hazards .

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17N3OS/c1-16-12(14-15-13(16)18)5-3-4-10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,18)

InChI Key

ZKEKXKRDANCDDC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CCCC2=CC=C(C=C2)OC

Origin of Product

United States

Chemical Reactions Analysis

5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Blocks for Complex Synthesis : The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Antimicrobial Activity : Studies have indicated that 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Antiviral Properties : Preliminary research suggests potential antiviral activity, making it a candidate for further investigation in the development of antiviral agents.

Medicine

  • Therapeutic Applications : Due to its unique chemical structure, the compound is being explored for therapeutic applications in treating various diseases. Its interactions at the molecular level with biological targets may lead to the development of new drugs.

Industry

  • Material Science : The compound can be utilized in the development of new materials due to its chemical stability and reactivity. It is being investigated for applications in coatings and polymers.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Synthesis of DerivativesDeveloped several derivatives that showed improved solubility and bioactivity compared to the parent compound.
Study 3Antiviral TestingPreliminary results indicate activity against influenza virus with an IC50 value of 15 µM.

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit bacterial topoisomerases, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Substituent Effects at Position 5

  • 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 91759-68-1) : Replaces the propyl chain with a phenyl group, reducing steric bulk but maintaining the methoxy group’s electronic effects. This structural simplification may lower metabolic stability compared to the target compound .
  • Such modifications correlate with enhanced kinase inhibition in molecular docking studies .
  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Features a pyrazole ring, which confers antiradical activity but lacks the methoxy group’s polarity.

Substituent Effects at Position 4

  • 5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 847503-29-1): Substitutes the 4-methyl group with ethyl and introduces a chloro-methylphenoxy chain.
  • 4-{3-[Benzyl(methyl)amino]propyl}-5-methyl-4H-1,2,4-triazole-3-thiol: Incorporates a benzyl-methylamino group, enabling hydrogen bonding and cationic interactions. This structural feature is absent in the target compound and may influence receptor binding .

Physical and Chemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 2.8 <1 (Water) 160–165 (decomp.)
5-(4-Methoxyphenyl)-4-phenyl derivative 3.1 0.5 (Water) 142–145
5-(3-Indol-3-ylpropyl)-4-phenyl derivative 3.5 <0.1 (Water) 178–180

Predicted data based on substituent contributions and analog studies .

Biological Activity

5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes a triazole ring, a methoxyphenyl group, and a propyl chain. Research has indicated that derivatives of triazoles exhibit a range of pharmacological properties including antifungal, antibacterial, antioxidant, and anticancer activities.

The molecular formula of 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is C15H19N3OSC_{15}H_{19}N_{3}OS with a molecular weight of 289.4 g/mol. The compound's structure can be represented by the following SMILES notation: COC1=CC=C(C=C1)CCCC2=NNC(=S)N2CC=C.

PropertyValue
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
IUPAC Name5-[3-(4-methoxyphenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. A study highlighted the effectiveness of various triazole compounds against fungal pathogens due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The compound has shown promising activity against strains such as Candida albicans and Aspergillus niger .

Antibacterial Properties

Research indicates that triazole derivatives can exhibit significant antibacterial activity. In vitro studies demonstrated that compounds similar to 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol were effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating potent antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals. Studies employing DPPH and ABTS assays have shown that these compounds can effectively reduce oxidative stress markers in biological systems. For instance, one study reported an IC50 value comparable to ascorbic acid for some triazole derivatives .

Anticancer Effects

Emerging research suggests that 5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol may possess anticancer properties. Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cell lines through various pathways including the modulation of caspase activity and the inhibition of cell proliferation .

Case Studies

  • Antifungal Efficacy : A comparative study on triazole derivatives revealed that those containing methoxy groups exhibited enhanced antifungal activity compared to their non-substituted counterparts. This suggests that the methoxyphenyl substituent plays a crucial role in enhancing biological activity.
  • Antimicrobial Spectrum : In a broad-spectrum antimicrobial study, derivatives similar to the compound were tested against multiple bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential for therapeutic applications .

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